molecular formula C13H12N2O3S B2645699 N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide CAS No. 392251-72-8

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide

Cat. No. B2645699
M. Wt: 276.31
InChI Key: HXTLFUDZKMJJPH-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide” is a complex organic compound. Based on its name, it likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a nitro group (-NO2), and a carboxamide group (CONH2). The “N-(3,5-dimethylphenyl)” part suggests that it also contains a phenyl ring (a six-membered ring of carbon atoms) with methyl groups (-CH3) attached at the 3 and 5 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the nitro group, and the attachment of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene, phenyl, nitro, and carboxamide groups would each contribute to the overall structure .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the carboxamide group could react with water to form a carboxylic acid and ammonia .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide and its derivatives have been synthesized and evaluated in various biological contexts. For instance, a series of 2- and 3-nitrothiophene-5-carboxamides were synthesized and evaluated both as radiosensitizers of hypoxic mammalian cells and as bioreductively activated cytotoxins, showing promising results in radiosensitization of tumors in mice (Threadgill et al., 1991).

Molecular Electronic Device Application

In the field of electronics, a molecule containing a nitroamine redox center, similar in structure to N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide, was used in an electronic device exhibiting negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1, demonstrating potential for significant advancements in molecular electronic devices (Chen et al., 1999).

Photoreleasable Protecting Group for Carboxylic Acids

The 2,5-dimethylphenacyl chromophore, closely related to N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide, has been proposed as a novel photoremovable protecting group for carboxylic acids, with direct photolysis leading to almost quantitative isolated yields of carboxylic acids, indicating its potential utility in photochemical applications (Klan et al., 2000).

Structural Studies and Synthesis

Several studies have focused on the structural analysis and synthesis of analogs of N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide. For example, structural studies of two Tinuvin P analogs have been conducted, providing insights into the molecular conformation and stability, relevant for further applications in material science and chemistry (Claramunt et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it could pose a dust hazard. If it’s reactive, it could pose a risk of fire or explosion. It’s also possible that it could be harmful if ingested, inhaled, or in contact with skin .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-5-9(2)7-10(6-8)14-13(16)11-3-4-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTLFUDZKMJJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide

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